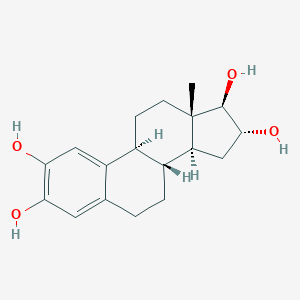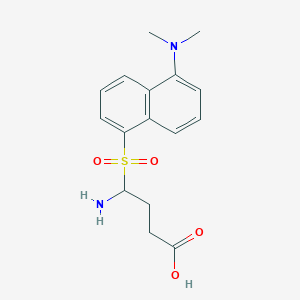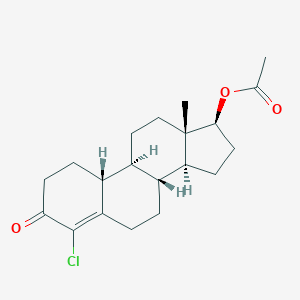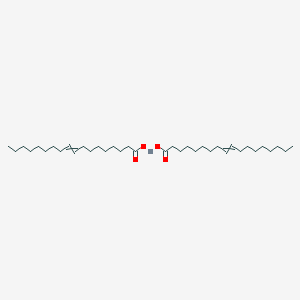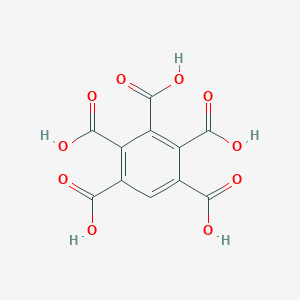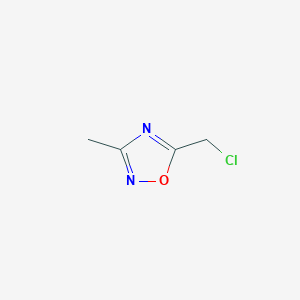![molecular formula C22H16O2 B072719 1,2-Dihydrobenzo[k]tetraphene-1,2-diol CAS No. 1421-82-5](/img/structure/B72719.png)
1,2-Dihydrobenzo[k]tetraphene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydrobenzo[k]tetraphene-1,2-diol, also known as DBTD, is a polycyclic aromatic compound that has been of interest to researchers due to its potential applications in materials science, electronics, and biomedicine. DBTD has a unique structure that makes it a promising candidate for a variety of applications.
Mécanisme D'action
The mechanism of action of 1,2-Dihydrobenzo[k]tetraphene-1,2-diol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This inhibition can lead to the suppression of cell growth and proliferation, which may be beneficial in the treatment of cancer.
Effets Biochimiques Et Physiologiques
1,2-Dihydrobenzo[k]tetraphene-1,2-diol has been shown to have a number of biochemical and physiological effects in cells and organisms. In vitro studies have demonstrated that 1,2-Dihydrobenzo[k]tetraphene-1,2-diol can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1,2-Dihydrobenzo[k]tetraphene-1,2-diol has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,2-Dihydrobenzo[k]tetraphene-1,2-diol in lab experiments is its unique structure, which allows for the study of its electronic and optical properties. However, one limitation is that the synthesis of 1,2-Dihydrobenzo[k]tetraphene-1,2-diol can be a complex and time-consuming process, which may limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on 1,2-Dihydrobenzo[k]tetraphene-1,2-diol. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of 1,2-Dihydrobenzo[k]tetraphene-1,2-diol and its potential applications in biomedicine. Finally, research is needed to determine the toxicity and safety of 1,2-Dihydrobenzo[k]tetraphene-1,2-diol in humans, which will be important for the development of any potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1,2-Dihydrobenzo[k]tetraphene-1,2-diol is a multi-step process that involves the reaction of various chemicals. One of the most common methods for synthesizing 1,2-Dihydrobenzo[k]tetraphene-1,2-diol is the Diels-Alder reaction, which involves the reaction of a diene and a dienophile. The reaction is typically carried out under high pressure and high temperature conditions to yield 1,2-Dihydrobenzo[k]tetraphene-1,2-diol.
Applications De Recherche Scientifique
1,2-Dihydrobenzo[k]tetraphene-1,2-diol has been the subject of numerous scientific studies due to its potential applications in various fields. In materials science, 1,2-Dihydrobenzo[k]tetraphene-1,2-diol has been shown to have unique electronic and optical properties that make it a promising candidate for use in electronic devices such as organic light-emitting diodes (OLEDs). In biomedicine, 1,2-Dihydrobenzo[k]tetraphene-1,2-diol has been shown to have potential as a therapeutic agent for the treatment of cancer and other diseases.
Propriétés
Numéro CAS |
1421-82-5 |
|---|---|
Nom du produit |
1,2-Dihydrobenzo[k]tetraphene-1,2-diol |
Formule moléculaire |
C22H16O2 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
1,2-dihydronaphtho[1,2-b]phenanthrene-1,2-diol |
InChI |
InChI=1S/C22H16O2/c23-20-10-9-14-6-8-16-11-18-15(12-19(16)21(14)22(20)24)7-5-13-3-1-2-4-17(13)18/h1-12,20,22-24H |
Clé InChI |
YNRNDZFOPXEGFK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C(C(C=C5)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C(C(C=C5)O)O |
Synonymes |
dibenzoanthracene-1,2-dihydrodiol dibenzoanthracene-1,2-dihydrodiol, (trans)-(+-)-isomer dibenzoanthracene-1,2-dihydrodiol, (trans)-isomer trans-1,2-dihydroxy-1,2-dihydrodibenzo(a,h)anthracene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




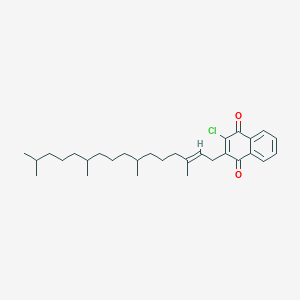

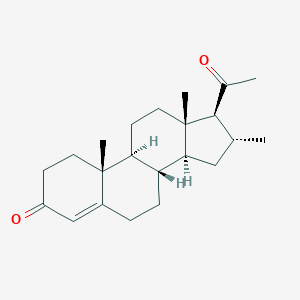
![1-[Prop-2-enyl(propoxy)phosphoryl]oxypropane](/img/structure/B72647.png)
